2-Amino-6-bromo-4-fluorobenzaldehyde
CAS No.:
Cat. No.: VC18880733
Molecular Formula: C7H5BrFNO
Molecular Weight: 218.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrFNO |
|---|---|
| Molecular Weight | 218.02 g/mol |
| IUPAC Name | 2-amino-6-bromo-4-fluorobenzaldehyde |
| Standard InChI | InChI=1S/C7H5BrFNO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H,10H2 |
| Standard InChI Key | DKJQIZXQOQOOGG-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1N)C=O)Br)F |
Introduction
Synthetic Methodologies
Bromination and Functionalization Strategies
Synthesis of 2-amino-6-bromo-4-fluorobenzaldehyde typically involves multi-step halogenation and amination sequences. A plausible route, derived from analogous protocols , includes:
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Bromination of 4-Fluorobenzaldehyde:
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Amination at Position 2:
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Method: Ullmann coupling or nucleophilic aromatic substitution.
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Reagents: CuI, 1,10-phenanthroline, NH₃ source.
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Conditions: 100–120°C in DMF, 24–48 hours.
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Yield: 40–55% after purification via silica gel chromatography.
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Table 2: Optimization Parameters for Amination Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes NH₂ incorporation |
| Catalyst Loading | 10 mol% CuI | Balances cost and efficiency |
| Reaction Time | 36 hours | Ensures complete substitution |
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The bromo group at position 6 participates in palladium-catalyzed coupling with arylboronic acids:
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Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 24 hours.
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Product: 6-Aryl-2-amino-4-fluorobenzaldehyde derivatives.
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Application: Synthesis of biphenyl scaffolds for kinase inhibitors.
Schiff Base Formation
The aldehyde group condenses with primary amines to form imines:
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Conditions: Ethanol, reflux, 4–6 hours.
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Product: N-Substituted imines for coordination chemistry or heterocycle synthesis.
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Example: Reaction with aniline yields a fluorescent Schiff base ligand for Zn²⁺ sensing.
Table 3: Comparative Reactivity of Brominated Benzaldehydes
| Reaction | 6-Bromo Isomer | 5-Bromo Isomer |
|---|---|---|
| Suzuki Coupling | Slower due to steric effects | Faster, optimal for Pd catalysis |
| Nucleophilic Aromatic Substitution | Limited by Br position | Favored at position 5 |
Biological and Material Applications
Antimicrobial Activity
Derivatives of 2-amino-6-bromo-4-fluorobenzaldehyde exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to the electron-deficient aromatic system disrupting bacterial membranes.
Fluorescent Materials
Schiff bases derived from this compound demonstrate blue fluorescence (λₑₘ = 450 nm) under UV light, making them candidates for OLED emitters or bioimaging probes. Quantum yields reach 0.45 in non-polar solvents.
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